

# Technical Guide: Physical and Chemical Properties of 2-Bromocyclohex-2-en-1-one

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## Compound of Interest

Compound Name: 2-Bromocyclohex-2-en-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromocyclohex-2-en-1-one**, a valuable intermediate in organic synthesis. The information compiled herein is intended to support research and development activities in the pharmaceutical and chemical industries.

## Core Physical Properties

**2-Bromocyclohex-2-en-1-one** is a cyclic ketone with the molecular formula  $C_6H_7BrO$ .<sup>[1]</sup> It is also known by the synonym 2-bromo-2-cyclohexen-1-one.<sup>[1][2]</sup> The compound typically appears as a solid, with some sources describing it as a slightly yellow powder.<sup>[3][4]</sup>

The following table summarizes the key quantitative physical data available for **2-Bromocyclohex-2-en-1-one**:

| Property                       | Value                   | Source(s) |
|--------------------------------|-------------------------|-----------|
| Molecular Weight               | 175.02 g/mol            | [2][5]    |
| Melting Point                  | 72.5-75 °C              | [1][2]    |
| Boiling Point                  | 235.167 °C at 760 mmHg  | [1][2]    |
| Density                        | 1.612 g/cm <sup>3</sup> | [1][2]    |
| Refractive Index               | 1.561                   | [1][2]    |
| Flash Point                    | 108.055 °C              | [1][2]    |
| Vapor Pressure                 | 0.051 mmHg at 25°C      | [1]       |
| Topological Polar Surface Area | 17.1 Å <sup>2</sup>     | [2][5]    |
| XLogP3                         | 1.8                     | [2][5]    |

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromocyclohex-2-en-1-one**.

| Spectrum Type                                     | Key Peaks / Signals   |
|---|---|
| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )  | δ: 2.04-2.10 (m, 2 H), 2.43-2.47 (m, 2 H), 2.60-2.64 (m, 2 H), 7.42 (t, J = 4.5 Hz, 1 H)[3] |
| <sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) | δ: 22.8, 28.5, 37.5, 123.5, 147.9, 191.1[3]   |

## Experimental Protocols

### Synthesis of 2-Bromocyclohex-2-en-1-one

A common and efficient method for the synthesis of **2-Bromocyclohex-2-en-1-one** involves the bromination of cyclohex-2-enone. The following protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

- Cyclohex-2-enone
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Bromine ( $\text{Br}_2$ )
- Nitrogen gas ( $\text{N}_2$ )
- Aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- tert-Butyl methyl ether (t-BuOMe)
- n-Heptane

Equipment:

- 3-necked, 500-mL, round-bottomed flask
- Magnetic stir bar
- 25-mL addition funnel with a gas inlet adapter
- Gas bubbler
- Glass stopper
- Rubber septum
- Thermocouple probe
- Separatory funnel
- Filter funnel

- Rotary evaporator

#### Procedure:

- A 3-necked, 500-mL, round-bottomed flask equipped with a magnetic stir bar is charged with cyclohex-2-enone (15.0 g, 156 mmol, 1.0 equiv) and  $\text{CH}_2\text{Cl}_2$  (150 mL).
- The center neck is fitted with a 25-mL addition funnel equipped with a gas inlet adapter connected to a nitrogen line and gas bubbler. One outer neck is sealed with a glass stopper, and the other is capped with a rubber septum through which a thermocouple probe is inserted.
- The reaction mixture is cooled to 0 °C.
- A solution of bromine (8.0 mL, 156 mmol, 1.0 equiv) in  $\text{CH}_2\text{Cl}_2$  (25 mL) is added dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
- The reaction is quenched by the addition of saturated aqueous  $\text{NaHCO}_3$  solution (100 mL) followed by 10% aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution (50 mL).
- The layers are separated, and the aqueous layer is extracted with  $\text{CH}_2\text{Cl}_2$  (2 x 50 mL).
- The combined organic layers are washed with brine (50 mL), dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure to afford the crude product.
- The crude 2-bromo-2-cyclohexen-1-one can be purified by recrystallization. To a 100-mL round-bottomed flask, add the crude product (7.80 g) and t-BuOMe (10 mL) and stir for 5 minutes. Add n-heptane (10 mL) over 10 minutes. Stir the resulting slurry for 20 minutes at room temperature, then filter and wash with n-heptane (10 mL) to yield purified 2-bromo-2-cyclohexen-1-one as an off-white solid.<sup>[3]</sup>

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromocyclohex-2-en-1-one** from cyclohex-2-enone.



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Caption: Synthesis workflow for **2-Bromocyclohex-2-en-1-one**.

## Safety Information

**2-Bromocyclohex-2-en-1-one** is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

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- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 2-Bromocyclohex-2-en-1-one]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1278525#physical-properties-of-2-bromocyclohex-2-en-1-one>]

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